3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide
Beschreibung
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives These compounds are characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzamide structure
Eigenschaften
Molekularformel |
C13H6Cl4N2O3 |
|---|---|
Molekulargewicht |
380 g/mol |
IUPAC-Name |
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-8(7)15)13(20)18-11-4-10(17)12(19(21)22)5-9(11)16/h1-5H,(H,18,20) |
InChI-Schlüssel |
NEBOVCJHINGZMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dichloro-4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution Reactions: The major products formed depend on the substituents introduced during the reaction.
Reduction Reactions: The reduction of the nitro group results in the formation of the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-(2,5-dichloro-4-nitrophenyl)benzamide is unique due to the specific arrangement of chlorine and nitro groups on the benzamide structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
